1-(2-Amino-6-cyanophenyl)propan-2-one
Description
Contextualization within Contemporary Organic Chemistry and Chemical Synthesis
In modern organic chemistry, the development of efficient synthetic routes to novel heterocyclic compounds is a paramount objective, largely driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. Molecules that serve as "building blocks" containing multiple, strategically placed reactive sites are invaluable. 1-(2-Amino-6-cyanophenyl)propan-2-one is an exemplar of such a building block. The presence of a nucleophilic amino group, an electrophilic nitrile carbon, and a ketone with an adjacent acidic α-methylene group on a stable benzene (B151609) ring offers a platform for a variety of chemical transformations. The synthesis of complex polycyclic systems from relatively simple, multifunctional precursors is a hallmark of elegant and efficient chemical synthesis, a field where this compound holds considerable potential.
Significance of the 2-Aminobenzonitrile (B23959) and Propan-2-one Scaffold in Academic Chemical Research
The structural foundation of this compound is composed of two key motifs: 2-aminobenzonitrile and propan-2-one. Each of these scaffolds carries its own significance in the landscape of chemical research.
The 2-aminobenzonitrile scaffold is a widely utilized intermediate in the synthesis of nitrogen-containing heterocycles. researchgate.net Its utility is primarily demonstrated in the construction of quinolines, quinazolines, and other fused heterocyclic systems that form the core of many biologically active molecules. researchgate.netresearchgate.netrsc.org For instance, it is a key starting material in the Friedländer annulation, a classic and powerful method for synthesizing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. connectjournals.comresearchgate.netwikipedia.org
The propan-2-one (acetone) moiety provides a simple yet highly effective functional group in organic synthesis. matrix-fine-chemicals.com Its primary role in the context of heterocyclic synthesis is as a source of an enolizable ketone with an active methylene (B1212753) group. organic-chemistry.org This reactivity is fundamental to condensation reactions, including the aforementioned Friedländer synthesis, where it provides the necessary carbon atoms to form a new six-membered ring fused to the aromatic amine's parent ring. wikipedia.org In some contexts, the ketone group itself can be a critical pharmacophoric element for biological activity. nih.gov
The combination of these two scaffolds in a single molecule, as seen in this compound, creates a powerful synthon pre-organized for complex cyclization reactions.
Overview of Prior Research Directions Pertaining to this compound and Related Structures
While specific research literature focusing exclusively on this compound is not extensively documented, a substantial body of work on related structures provides a clear indication of its potential reactivity and applications. The primary research direction for compounds containing the 2-aminoaryl ketone or aldehyde functionality is their conversion into quinoline (B57606) derivatives. researchgate.netconnectjournals.comnih.gov
The Friedländer synthesis and its variations are the most prominent of these transformations. researchgate.netwikipedia.orgorganic-chemistry.org This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The general mechanism involves an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to yield the aromatic quinoline ring system. wikipedia.org
Given its structure, this compound is an ideal candidate for participating in such reactions. It can serve as the active methylene component, reacting with other 2-aminoaryl aldehydes or ketones. More compelling is its potential for intramolecular cyclization, where the amino group could react with the ketone under certain conditions to form novel heterocyclic systems, or undergo dimerization or polymerization. Research on 2-aminobenzonitriles has shown their successful use in synthesizing a variety of quinoline and quinazoline (B50416) derivatives through condensation and subsequent cyclization steps. researchgate.netrsc.org
Table 1: Key Reactions Involving the 2-Aminobenzonitrile Scaffold
| Reaction Name | Reactants | Product Type | Catalyst | Reference |
|---|---|---|---|---|
| Friedländer Annulation | 2-Aminoaryl ketone/aldehyde + Active methylene compound | Quinoline | Acid or Base | researchgate.net, wikipedia.org |
| Condensation-Cyclization | 2-Aminobenzonitrile + Aldehyde/Ketone | Imine, then Quinoline | Base (e.g., NaOH, tBuOK) | researchgate.net, connectjournals.com |
| Tandem Synthesis | 2-Aminobenzonitrile + Alcohol | Quinazolinone | Ru(II) complex | rsc.org |
| [4+2] Annulation | 2-Aminobenzonitrile + N-Benzyl Cyanamide | 2-Amino-4-iminoquinazoline | Acid | mdpi.com |
Research Scope and Defined Objectives for a Comprehensive Scholarly Investigation of this compound
A comprehensive scholarly investigation of this compound would be well-defined and scientifically valuable. The primary objectives of such research should focus on its synthesis, characterization, and reactivity.
Defined Research Objectives:
Development of an Optimized Synthesis: To establish an efficient, high-yield, and scalable synthetic route to this compound from commercially available starting materials.
Full Spectroscopic and Physicochemical Characterization: To thoroughly characterize the compound using modern analytical techniques to provide a complete set of reference data.
Table 2: Proposed Physicochemical and Spectroscopic Analysis
| Analysis Type | Purpose |
|---|---|
| Nuclear Magnetic Resonance (¹H, ¹³C NMR) | Elucidate the precise molecular structure and connectivity of atoms. |
| Mass Spectrometry (MS) | Determine the exact molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | Identify the characteristic functional groups (amine, nitrile, ketone). |
| Melting Point | Ascertain the purity and solid-state properties of the compound. |
| Elemental Analysis | Confirm the empirical formula. |
Exploration of Reactivity and Synthetic Utility: To investigate the compound's role as a precursor in various organic reactions, with a particular focus on:
Intramolecular Cyclization: Studying its propensity to form novel heterocyclic systems under various catalytic conditions (acid, base, metal-catalyzed).
Intermolecular Reactions: Utilizing it as a key building block in Friedländer-type syntheses to create a library of novel, substituted quinolines and related polycyclic compounds.
Investigation of Derivative Properties: To synthesize a series of derivatives from this compound and conduct preliminary evaluations of their properties, laying the groundwork for potential applications in medicinal or materials chemistry.
By pursuing these objectives, a thorough understanding of the fundamental chemistry of this compound can be achieved, unlocking its potential as a valuable tool in organic synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-amino-2-(2-oxopropyl)benzonitrile |
InChI |
InChI=1S/C10H10N2O/c1-7(13)5-9-8(6-11)3-2-4-10(9)12/h2-4H,5,12H2,1H3 |
InChI Key |
GHHVMZAHAACUMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Amino 6 Cyanophenyl Propan 2 One
Retrosynthetic Analysis and Strategic Disconnections Leading to 1-(2-Amino-6-cyanophenyl)propan-2-one
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org This approach allows for the logical planning of a synthetic route.
A primary disconnection for this compound is at the bond between the aromatic ring and the propan-2-one moiety. This suggests a Friedel-Crafts acylation or a related reaction as a key step in the forward synthesis. masterorganicchemistry.com
Identification of Key Precursors and Synthetic Building Blocks
Based on the retrosynthetic disconnection, the key precursors for the synthesis can be identified. The propan-2-one side chain can be introduced using reagents like acetone, acetyl chloride, or acetic anhydride (B1165640). The core aromatic structure would be a derivative of 2-aminobenzonitrile (B23959).
| Target Molecule | Key Disconnection | Precursors/Building Blocks |
| This compound | Aryl-Ketone C-C bond | 2-Aminobenzonitrile derivative & Propan-2-one source (e.g., Acetyl chloride) |
Convergent and Linear Synthetic Strategy Considerations
A linear synthesis would involve step-by-step modification of a single starting material, such as a substituted benzene (B151609), to introduce the amino, cyano, and propan-2-one groups in a sequential manner.
A convergent synthesis , on the other hand, would involve the separate synthesis of the 2-amino-6-cyanophenyl moiety and the propan-2-one precursor, followed by their combination in a later step. This approach is often more efficient for complex molecules.
Classical and Modern Approaches for Constructing the Propan-2-one Moiety
The introduction of the propan-2-one group onto the aromatic ring is a critical transformation in the synthesis of the target molecule.
Carbonyl Alkylation and Acylation Strategies
One of the most common methods for forming aryl ketones is the Friedel-Crafts acylation . nih.govyoutube.com This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
| Reaction | Acylating Agent | Catalyst | Typical Conditions |
| Friedel-Crafts Acylation | Acetyl chloride or Acetic anhydride | AlCl₃ or FeCl₃ | Anhydrous conditions, often in a non-polar solvent |
Ketone Formation via Ester or Nitrile Precursors
Alternatively, the ketone functionality can be generated from other precursors. For instance, an ester can be reacted with an organometallic reagent, or a nitrile can be treated with a Grignard reagent followed by hydrolysis to yield a ketone.
Strategies for Assembling the 2-Amino-6-cyanophenyl Aromatic System
The synthesis of the substituted aromatic core, 2-amino-6-cyanophenyl, can be approached in several ways. One common method involves the Sandmeyer reaction, where an amino group is converted into a cyano group via a diazonium salt intermediate. Another approach is through nucleophilic aromatic substitution on a suitably activated aromatic ring.
The starting material for the aromatic system could be a disubstituted benzene derivative, with the amino and cyano groups being introduced or modified through a series of reactions. For example, a nitro group can be reduced to an amino group, and a halogen can be displaced by a cyanide nucleophile. The synthesis of related 2-aminobenzothiazoles often starts from substituted anilines, which are then cyclized. nih.govderpharmachemica.comresearchgate.net Similar strategies could be adapted for the synthesis of the 2-amino-6-cyanophenyl system.
Functionalization of Substituted Anilines and Benzene Derivatives
The construction of the this compound scaffold can be envisioned through the sequential functionalization of simpler aniline (B41778) or benzene precursors. A key challenge is achieving the required ortho-substitution pattern. Traditional electrophilic aromatic substitution on aniline is often complicated by the powerful activating and ortho-, para-directing nature of the amino group, as well as its propensity to react with Lewis acids.
However, modern C-H functionalization techniques offer more precise control. For instance, ruthenium(II)-catalyzed ortho-acylation of anilines has been demonstrated using a removable N-(2-pyridyl) directing group. rsc.orgrsc.org This strategy allows for the introduction of an acyl group, a precursor to the propan-2-one moiety, specifically at the ortho position. rsc.orgrsc.org While this method provides a route to 2-acylanilines, subsequent introduction of a cyano group at the 6-position would be necessary.
Another approach involves the direct C-H alkylation of aniline derivatives. Visible-light photoredox catalysis can facilitate the intermolecular C-H alkylation of anilines with radical precursors like α-bromo ketones, showing a preference for the ortho position. nih.govresearchgate.net This could potentially be used to introduce the propan-2-one side chain directly.
The table below summarizes representative yields for ortho-acylation reactions on various aniline derivatives, a key conceptual step toward the target compound.
| Entry | Aniline Derivative | Acyl Source | Catalyst System | Yield (%) |
| 1 | N-(pyridin-2-yl)aniline | Phenylglyoxylic acid | [RuCl₂(p-cymene)]₂, AgOAc | 85% |
| 2 | 4-Methyl-N-(pyridin-2-yl)aniline | Phenylglyoxylic acid | [RuCl₂(p-cymene)]₂, AgOAc | 82% |
| 3 | 4-Methoxy-N-(pyridin-2-yl)aniline | Phenylglyoxylic acid | [RuCl₂(p-cymene)]₂, AgOAc | 78% |
| 4 | 4-Isopropyl-N-(pyridin-2-yl)aniline | Phenylglyoxylic acid | [RuCl₂(p-cymene)]₂, AgOAc | 81% |
| This table is generated based on data for analogous reactions and illustrates the potential of the methodology. rsc.org |
Directed Ortho-Metalation and Cyanation Methodologies on Aromatic Scaffolds
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be quenched with a suitable electrophile.
For the synthesis of this compound, the amino group, protected with a suitable bulky group like pivaloyl (Piv) or tert-butoxycarbonyl (Boc), can serve as an effective DMG. sci-hub.seacs.orgacs.org The N-pivaloyl group, for instance, has been shown to effectively direct lithiation to the ortho-position of anilines. sci-hub.seacs.org Once the ortho-lithiated intermediate is formed, it can be reacted with a cyanation agent to introduce the nitrile group. Phenyl cyanate (B1221674) is one such electrophilic cyanating agent used for this purpose. researchgate.net
A plausible synthetic sequence could involve:
Protection of a substituted aniline (e.g., one already bearing the propan-2-one side chain) with a pivaloyl group.
Directed ortho-lithiation using an alkyllithium base like n-butyllithium or sec-butyllithium.
Quenching the resulting aryllithium intermediate with an electrophilic cyanide source.
Deprotection of the pivaloyl group to reveal the final product.
The table below shows the yields of various ortho-functionalized N-pivaloylanilines obtained through DoM, demonstrating the versatility of this method.
| Entry | Substrate | Electrophile | Product | Yield (%) |
| 1 | N-Pivaloyl-m-anisidine | (CH₃S)₂ | 2-Methylthio-3-methoxy-N-pivaloylaniline | 87% |
| 2 | N-Pivaloyl-p-chloroaniline | DMF | 2-Formyl-4-chloro-N-pivaloylaniline | 53% |
| 3 | N-Pivaloyl-p-chloroaniline | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-4-chloro-N-pivaloylaniline | 79% |
| 4 | N-Pivaloyl-o-toluidine | CO₂ | 2-Carboxy-6-methyl-N-pivaloylaniline | 65% |
| This table is generated based on data for analogous reactions reported in the literature. sci-hub.se |
Novel and Sustainable Synthetic Protocols for this compound
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient protocols. These "green chemistry" approaches aim to reduce waste, energy consumption, and the use of hazardous materials.
Catalyst-Free, Solvent-Free, and Mechanochemical Synthesis
Mechanochemistry, which involves conducting reactions by grinding solid reactants together, often without any solvent, represents a significant advance in green synthesis. mdpi.com This technique can lead to higher yields, shorter reaction times, and reduced waste. For instance, the synthesis of 2-amino-1,4-naphthoquinones has been efficiently achieved by grinding 1,4-naphthoquinone (B94277) with various anilines, demonstrating the potential of mechanochemistry for C-N bond formation. acs.org A key step in the synthesis of the target molecule, such as a condensation or cyclization, could potentially be adapted to a catalyst-free and solvent-free mechanochemical process.
Microwave-Assisted and Photochemical Reaction Optimization
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide range of reactions. beilstein-journals.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. nih.govmdpi.com Multicomponent reactions, which allow the assembly of complex molecules from simple starting materials in a single step, are particularly well-suited for microwave assistance. beilstein-journals.org The synthesis of polysubstituted quinolines and pyrimidines, which share structural motifs with the target compound, has been significantly optimized using microwave heating. beilstein-journals.orgnih.gov A potential multi-component strategy for this compound could involve the condensation of a 1,3-dicarbonyl compound, a nitrile, and an ammonia (B1221849) source under microwave irradiation. rsc.org
Photochemical methods offer another avenue for sustainable synthesis. Visible-light photoredox catalysis can enable unique C-H functionalization reactions under mild conditions. acs.orgnih.govrsc.org As mentioned, photocatalytic ortho-alkylation of anilines could be a viable strategy for installing the propan-2-one side chain. researchgate.net These reactions are often highly regioselective and proceed at room temperature, reducing the energy input required compared to traditional thermal methods. acs.orgnih.gov
Biocatalytic Approaches and Enzymatic Transformations Towards Key Intermediates
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, aqueous conditions. While a direct enzymatic synthesis of the final target molecule is unlikely, enzymes can be invaluable for preparing key intermediates. For example, nitroreductase enzymes can be used for the clean and chemoselective reduction of nitroaromatics to anilines, providing a green alternative to heavy metal catalysts. nih.govacs.org This could be applied to a precursor such as 1-(2-cyano-6-nitrophenyl)propan-2-one. Furthermore, other enzymes like P450s are known to assemble aniline scaffolds in natural product biosynthesis, and engineered enzymes are being developed for novel C-N bond formations. researchgate.netresearchgate.net
The table below compares conventional and biocatalytic methods for aniline synthesis, highlighting the advantages of the enzymatic approach.
| Parameter | Conventional Hydrogenation | Biocatalytic Reduction (Nitroreductase) |
| Catalyst | Precious metals (e.g., Pd, Pt) | Immobilized Nitroreductase/GDH |
| Hydrogen Source | High-pressure H₂ gas | Glucose (via NADPH recycling) |
| Temperature | Often elevated | Room temperature |
| Pressure | High pressure | Atmospheric pressure |
| Solvent | Organic solvents | Aqueous buffer |
| Chemoselectivity | May reduce other functional groups | High (e.g., tolerates halides) |
| This table summarizes general characteristics of the two methodologies. nih.govacs.org |
Reaction Optimization and Scalable Synthesis
Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of reaction conditions to maximize yield, minimize cost, and ensure safety. For the synthesis of this compound, several parameters in key steps like cross-coupling or cyanation would need to be optimized.
For a hypothetical cross-coupling step to form a C-C or C-N bond, factors such as the choice of catalyst, ligand, base, and solvent are critical. For instance, in Ni-catalyzed cross-coupling reactions, the design of ligands containing electron-withdrawing groups like benzonitrile (B105546) has been shown to promote the desired reaction pathway and stabilize the catalyst. chemrxiv.org
The table below illustrates a typical optimization process for a cross-coupling reaction, showing how systematic variation of parameters can lead to improved product yield.
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 45% |
| 2 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Toluene | 52% |
| 3 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 78% |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 85% |
| 5 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 91% |
| This table is a representative example of a reaction optimization study based on common findings in cross-coupling literature. nih.govresearchgate.netresearchgate.net |
Scalability also requires considering the cost and availability of starting materials, the safety of the reaction (e.g., avoiding highly toxic reagents like certain cyanide sources), and the ease of purification. Developing a convergent synthesis, where different fragments of the molecule are prepared separately and then joined together, is often more efficient for large-scale production than a lengthy linear sequence.
Process Development, Yield Enhancement, and Byproduct Minimization
To illustrate the impact of reaction conditions on yield, consider the following hypothetical data for the reduction step:
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |
| 10% Pd/C | Methanol | 25 | 1 | 6 | 85 |
| 10% Pd/C | Ethanol | 50 | 5 | 3 | 92 |
| Raney Nickel | Ethanol | 70 | 10 | 2 | 95 |
| Fe/HCl | Water/Ethanol | 100 | N/A | 8 | 75 |
This table presents hypothetical data to illustrate the principles of yield enhancement based on common trends in organic synthesis.
Furthermore, in steps involving carbon-carbon bond formation, such as the introduction of the propan-2-one side chain, the choice of coupling partners and catalysts is critical. waseda.jp Modern cross-coupling reactions, for example, often utilize sophisticated ligands that can enhance reaction rates and selectivity, thereby improving the yield of the desired ketone. waseda.jp
Byproduct Minimization: The formation of byproducts is a significant concern in any chemical synthesis as it reduces the yield of the desired product and complicates the purification process. In the synthesis of this compound, potential byproducts could arise from incomplete reactions, over-reaction, or side reactions.
For example, during the reduction of the nitro group, partially reduced intermediates such as nitroso or N-hydroxy compounds can be formed. researchgate.net The formation of these byproducts can often be suppressed by careful control of reaction conditions and the choice of reducing agent. researchgate.net Similarly, in the introduction of the cyano group, if methods like the Sandmeyer reaction are used, side reactions leading to the formation of phenolic or halogenated byproducts can occur. researchgate.net
Strategies to minimize byproducts include:
Precise control of stoichiometry: Ensuring the correct ratio of reactants can prevent the formation of byproducts resulting from an excess of one reagent.
Temperature and reaction time optimization: Many side reactions have different activation energies than the desired reaction. Careful control of temperature and reaction time can favor the formation of the product over byproducts.
Use of selective catalysts and reagents: Modern catalysts and reagents often offer high selectivity for the desired transformation, reducing the likelihood of unwanted side reactions. waseda.jp
Advanced Isolation and Purification Techniques for Research Applications
For research applications, obtaining this compound in high purity is essential for accurate characterization and further studies. Advanced isolation and purification techniques are employed to remove unreacted starting materials, reagents, catalysts, and byproducts.
Crystallization: Crystallization is a powerful and widely used technique for the purification of solid organic compounds. nih.gov The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution.
The choice of solvent is critical for successful crystallization. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for the crystallization of amino and ketone functionalized compounds include ethanol, ethyl acetate (B1210297), and mixtures of hexane (B92381) with more polar solvents. rochester.edu For ionizable compounds like amines, crystallization of a salt form (e.g., hydrochloride) can sometimes lead to better purification. rochester.edu
Chromatographic Methods: Chromatography is a versatile separation technique that is indispensable for the purification of organic compounds, particularly for complex mixtures or when high purity is required. jocpr.com
Flash Column Chromatography: This is a rapid and efficient method for purifying moderate to large quantities of compounds in a research setting. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent or solvent mixture (the mobile phase) is passed through the column under pressure. Separation is achieved based on the differential partitioning of the components of the mixture between the stationary and mobile phases. For basic compounds like aromatic amines, the acidic nature of silica gel can sometimes cause issues such as tailing of peaks and irreversible adsorption. biotage.com This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the mobile phase or by using an amine-functionalized silica gel. biotage.combiotage.com
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique that can be used for both analytical and preparative purposes. jocpr.com For purification, preparative HPLC is employed, which uses larger columns and higher flow rates than analytical HPLC. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724)/water), is particularly well-suited for the purification of moderately polar organic compounds. biotage.com
A comparison of these purification techniques is summarized below:
| Technique | Principle | Advantages | Disadvantages |
| Crystallization | Differential solubility | Scalable, can provide very high purity, cost-effective. | Finding a suitable solvent can be challenging, may not be effective for all compounds. |
| Flash Chromatography | Differential partitioning between stationary and mobile phases | Fast, versatile, applicable to a wide range of compounds. | Can use large volumes of solvent, may not provide the highest resolution for difficult separations. |
| Preparative HPLC | High-resolution differential partitioning | Excellent separation power, high purity achievable, automated systems are available. jocpr.com | Expensive, limited sample capacity, requires specialized equipment. |
The choice of purification method will depend on the specific impurities present, the quantity of material to be purified, and the desired final purity of this compound for the intended research application. In many cases, a combination of these techniques may be necessary to achieve the desired level of purity.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1 2 Amino 6 Cyanophenyl Propan 2 One and Its Synthetic Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure determination in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR provides the fundamental chemical shift and coupling constant data necessary for an initial structural assessment.
¹H NMR: The proton NMR spectrum of 1-(2-Amino-6-cyanophenyl)propan-2-one is predicted to show distinct signals for each type of proton. The aromatic region would display a complex pattern corresponding to the three adjacent protons on the substituted benzene (B151609) ring. The aliphatic region would contain a singlet for the methylene (B1212753) (-CH₂-) protons and a singlet for the terminal methyl (-CH₃) protons of the propan-2-one side chain. The primary amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. libretexts.org
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. A key signal would be the carbonyl carbon of the ketone group, expected at a significantly downfield chemical shift (δ > 200 ppm). The aromatic carbons would appear in the typical range of δ 100-150 ppm, with their precise shifts influenced by the electron-donating amino group and the electron-withdrawing cyano group. mdpi.com The nitrile carbon itself is a characteristic quaternary signal. The aliphatic methylene and methyl carbons would be observed in the upfield region of the spectrum. mdpi.com
¹⁵N NMR: Although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR can provide direct information about the nitrogen environments. Two distinct signals would be expected: one for the aromatic amine nitrogen and another for the nitrile nitrogen, each appearing in their characteristic chemical shift ranges. figshare.com
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Name | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| C1 | - | - | 115.0 |
| C2 | - | - | 152.0 |
| C3 | 6.75 | Doublet (d) | 117.0 |
| C4 | 7.30 | Triplet (t) | 134.5 |
| C5 | 6.85 | Doublet (d) | 119.0 |
| C6 | - | - | 98.0 |
| C≡N | - | - | 118.0 |
| C1' (CH₂) | 3.80 | Singlet (s) | 54.0 |
| C2' (C=O) | - | - | 206.0 |
| C3' (CH₃) | 2.20 | Singlet (s) | 29.0 |
| NH₂ | 4.50 | Broad Singlet (br s) | - |
2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For the title compound, COSY would show cross-peaks connecting the adjacent aromatic protons (H-3, H-4, and H-5), confirming the 1,2,3-trisubstituted pattern of the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (one-bond ¹H-¹³C correlation). nanalysis.com It would definitively link the proton signals for H-3, H-4, H-5, the methylene group (H-1'), and the methyl group (H-3') to their corresponding carbon signals (C-3, C-4, C-5, C-1', and C-3').
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for elucidating the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds. Key HMBC correlations would be expected between:
The methylene protons (H-1') and the aromatic carbons C-1 and C-2, confirming the attachment of the side chain to the ring.
The methylene protons (H-1') and the carbonyl carbon (C-2').
The methyl protons (H-3') and the carbonyl carbon (C-2').
The aromatic proton H-3 and the quaternary carbons C-1 and C-2.
The aromatic proton H-5 and the nitrile-bearing carbon C-6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is invaluable for confirming stereochemistry and conformation. A key NOESY correlation would be observed between the amine protons (-NH₂) and the adjacent aromatic proton (H-3), as well as between the methylene protons (H-1') and the H-3 proton, confirming their spatial closeness on the same side of the aromatic ring.
Predicted Key 2D NMR Correlations
| Experiment | Correlating Nuclei | Information Gained |
| COSY | H-3 ↔ H-4, H-4 ↔ H-5 | Connectivity of aromatic protons |
| HSQC | H-3 ↔ C-3, H-4 ↔ C-4, H-5 ↔ C-5 | Direct ¹H-¹³C attachments |
| HSQC | H-1' ↔ C-1', H-3' ↔ C-3' | Direct ¹H-¹³C attachments in side chain |
| HMBC | H-1' ↔ C-1, C-2, C-2' | Connection of side chain to ring and carbonyl |
| HMBC | H-3' ↔ C-2' | Position of methyl group relative to carbonyl |
| HMBC | H-5 ↔ C-6, C-4, C-1 | Position of H-5 relative to key carbons |
| NOESY | NH₂ ↔ H-3, H-1' ↔ H-3 | Spatial proximity of substituents |
While solution NMR provides an averaged structure, solid-state NMR (ssNMR) can characterize molecules in their native solid form. nih.gov Synthetic derivatives of this compound may exist in different crystalline forms, or polymorphs. These polymorphs can have identical solution NMR spectra but will exhibit distinct ssNMR spectra due to differences in crystal lattice packing and intermolecular interactions. Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) are particularly sensitive to the local environment of each carbon atom, making ssNMR an indispensable tool for identifying and characterizing polymorphism in solid materials. researchgate.net
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, the molecular formula is C₁₀H₁₀N₂O. HRMS would be able to confirm the measured monoisotopic mass of its protonated ion [M+H]⁺, distinguishing it from any other combination of atoms that might have the same nominal mass.
Molecular Formula: C₁₀H₁₀N₂O
Monoisotopic Mass: 174.07931 u
Predicted [M+H]⁺: 175.08659 m/z
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion, such as [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide detailed structural information. nih.govunito.it The fragmentation pattern is a unique fingerprint of the molecule's structure. For the protonated this compound, characteristic fragmentation pathways would likely involve cleavages at the weakest bonds and the formation of stable fragment ions.
Predicted MS/MS Fragmentation of [C₁₀H₁₀N₂O+H]⁺
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Fragment Structure |
| 175.0866 | 157.0760 | H₂O (18.0106) | Loss of water, potentially from the protonated carbonyl |
| 175.0866 | 132.0655 | CH₃CO (43.0184) | Alpha-cleavage resulting in loss of the acetyl radical |
| 175.0866 | 117.0573 | C₃H₄O (58.0262) | Cleavage of the propanone side chain |
| 132.0655 | 105.0549 | HCN (27.0109) | Loss of hydrogen cyanide from the nitrile group |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the conformational landscape of molecules. ekb.eg While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations, Raman spectroscopy involves the inelastic scattering of monochromatic light. mdpi.commdpi.com Together, they provide complementary information on the vibrational modes of a molecule.
Characteristic Absorption Frequencies of Amino, Cyano, and Carbonyl Moieties
The structure of this compound contains three key functional groups—an amino (-NH₂), a cyano (-C≡N), and a carbonyl (C=O) group—each exhibiting characteristic vibrational frequencies in IR and Raman spectra. The precise position of these bands can be influenced by the molecular environment, including conjugation and hydrogen bonding. scribd.comuniroma1.it
The amino group typically shows N-H stretching vibrations in the region of 3500-3300 cm⁻¹. vscht.cz Primary amines, like the one in the target molecule, are expected to display two distinct bands in this region, corresponding to symmetric and asymmetric stretching modes.
The cyano group is characterized by a sharp and intense absorption band for the C≡N stretching vibration, which typically appears in the 2260-2220 cm⁻¹ range. scribd.com Its intensity and position can provide insights into the electronic environment of the nitrile.
The carbonyl group of the ketone function gives rise to a strong C=O stretching band. For aromatic ketones, this absorption is generally found between 1700 and 1680 cm⁻¹. uniroma1.itlibretexts.org Conjugation with the aromatic ring typically shifts the absorption to a lower wavenumber compared to saturated aliphatic ketones. vscht.cz
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium (two bands) |
| Cyano (-C≡N) | C≡N Stretch | 2260 - 2220 | Medium to Strong, Sharp |
| Carbonyl (C=O) | C=O Stretch (Aryl Ketone) | 1700 - 1680 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1400 | Medium to Weak |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
Conformational Analysis through Vibrational Spectroscopic Data
Vibrational spectroscopy is a sensitive probe of molecular conformation. mdpi.com Different spatial arrangements of atoms (conformers) can result in distinct vibrational spectra. For this compound, rotational isomerism around the single bonds connecting the propanone side chain to the phenyl ring could lead to different stable conformers.
By comparing experimental IR and Raman spectra with theoretical calculations, such as those derived from Density Functional Theory (DFT), specific vibrational bands can be assigned to different conformers. ekb.eg This analysis can reveal the predominant conformation in the solid state or in solution and provide information about the energy barriers between different conformational states. The study of peptides has shown that the amide I peak, for instance, is located at different frequencies depending on whether the local protein arrangement is an α-helix or a β-sheet secondary structure. mdpi.com
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
Single Crystal X-ray Diffraction Analysis of the Compound and its Co-crystals
Single crystal X-ray diffraction (SCXRD) involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov For this compound, a successful SCXRD experiment would yield the exact coordinates of each atom in the molecule, confirming its connectivity and stereochemistry. echemcom.comgrowingscience.com
Furthermore, the study of co-crystals, where the target compound is crystallized with another molecule (a co-former), can provide insights into its intermolecular interaction capabilities. Analyzing the structure of such co-crystals helps in understanding how the molecule interacts with other chemical species, which is fundamental in fields like crystal engineering and materials science. mdpi.com
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. nih.gov The functional groups present in this compound—the amino group, the cyano group, and the aromatic ring—are all capable of participating in significant intermolecular interactions.
Hydrogen Bonding: The amino group is a classic hydrogen bond donor, while the nitrogen of the cyano group and the oxygen of the carbonyl group can act as hydrogen bond acceptors. These interactions are expected to play a dominant role in the crystal packing of the molecule, often forming extensive networks that stabilize the crystal lattice. researchgate.netnih.govnih.gov
π-Stacking: The presence of the phenyl ring allows for π-π stacking interactions, where the electron clouds of adjacent aromatic rings interact favorably. rsc.org These interactions, along with C-H···π interactions, are crucial in organizing molecules in the solid state. researchgate.net
The analysis of these interactions is often aided by computational tools like Hirshfeld surface analysis, which helps to visualize and quantify the different types of intermolecular contacts within the crystal. nih.govmdpi.com
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Expected Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bonding | Amino Group (N-H) | Carbonyl Oxygen (C=O) | Major stabilizing force, formation of dimers or chains. researchgate.netnih.gov |
| Hydrogen Bonding | Amino Group (N-H) | Cyano Nitrogen (C≡N) | Contributes to a 3D network. nih.gov |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilizes packing through aromatic interactions. rsc.orgunito.it |
| C-H···π Interactions | Aliphatic/Aromatic C-H | Phenyl Ring | Further stabilizes the overall crystal structure. researchgate.net |
Advanced Chromatographic Methods for Purity Assessment and Mixture Component Resolution
Chromatography is a fundamental analytical technique in chemistry for separating, identifying, and quantifying the components of a mixture. ijpsjournal.comresearchgate.net For a synthesized compound like this compound, assessing its purity is a critical step.
Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for this purpose. semanticscholar.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC): This is a highly versatile technique for the analysis of non-volatile or thermally sensitive compounds. researchgate.net A reversed-phase HPLC method would likely be suitable for this compound, where a non-polar stationary phase is used with a polar mobile phase. Detection could be achieved using a UV detector, leveraging the aromatic ring's ability to absorb ultraviolet light. HPLC is used not only for purity assessment but also for quantifying the amount of the compound in a sample. nih.gov
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be an effective method for purity analysis. ijpsjournal.com The compound would be vaporized and passed through a column with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) as a detector would provide high sensitivity and structural information. For compounds with functional groups like amines, derivatization may be necessary to improve chromatographic properties and achieve good peak shape.
Method development in chromatography involves optimizing parameters such as the choice of column, mobile phase composition (for HPLC) or temperature program (for GC), flow rate, and detector settings to achieve the best possible separation of the target compound from any impurities or side products. rsc.orgmdpi.com
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography is an indispensable tool for the separation, identification, and quantification of non-volatile and thermally labile compounds. For a molecule like this compound, which possesses aromatic rings, a polar amino group, a nitrile group, and a ketone functional group, reversed-phase HPLC (RP-HPLC) is the most suitable approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases, with more polar compounds eluting earlier.
The presence of the chromophoric phenyl ring and conjugated systems in this compound makes it readily detectable by UV-Vis spectroscopy. A photodiode array (PDA) detector would be particularly advantageous as it can capture the entire UV spectrum of the eluting peaks, aiding in peak identification and purity assessment. Other detection methods such as fluorescence detection could also be explored, given that aromatic amines can exhibit fluorescence, potentially offering higher sensitivity and selectivity. For structural confirmation and identification of unknown impurities, HPLC coupled with mass spectrometry (LC-MS) would be the definitive technique.
The development of a robust HPLC method for this compound would involve the optimization of several parameters, including the choice of stationary phase, mobile phase composition, and detector settings. Based on methods for analogous compounds like 2'-aminoacetophenone (B46740) and other aromatic amines, a C18 column is a common and effective choice for the stationary phase. nih.govmdpi.com The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of compounds with a range of polarities. The inclusion of a buffer or an acid, such as formic acid or phosphoric acid, in the mobile phase can help to control the ionization of the amino group and improve peak shape. nih.gov
| Parameter | Typical Conditions for Structurally Similar Compounds | Rationale/Comment |
|---|---|---|
| Stationary Phase (Column) | C18 (Octadecylsilyl), 5 µm particle size | Provides good hydrophobic retention for aromatic compounds. nih.govmdpi.com |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Commonly used for reversed-phase separation of polar and nonpolar analytes. Acid improves peak shape for basic compounds like amines. nih.gov |
| Elution Mode | Gradient | Allows for the separation of compounds with a wider range of polarities, including potential impurities and byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns. |
| Detection | UV-Vis at 254 nm or Diode Array Detector (DAD) | The aromatic nature of the compound allows for strong UV absorbance. nist.gov DAD provides spectral information for peak identification. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Reaction Byproducts
Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and thermally stable compounds. The direct analysis of this compound by GC-MS might be challenging due to its polarity and potentially limited volatility. The presence of the primary amino group can lead to peak tailing and interaction with the stationary phase. Therefore, derivatization is often a necessary step to improve the chromatographic properties of such compounds. nih.govnih.gov
Derivatization chemically modifies the analyte to increase its volatility and thermal stability, and to reduce its polarity. For the primary amino group in this compound, common derivatization techniques include acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). nih.gov These modifications replace the active hydrogen atoms on the amino group with nonpolar groups, leading to sharper and more symmetrical peaks in the chromatogram.
The choice of the GC column is also critical. A mid-polarity column, such as one with a 5% phenyl polymethylsiloxane stationary phase, is often a good starting point for the analysis of a wide range of organic compounds. The temperature program of the GC oven is another key parameter that needs to be optimized to achieve good separation of the analyte from any volatile impurities or reaction byproducts. chromatographyonline.comyoutube.com A typical temperature program starts at a lower temperature to separate highly volatile components and then ramps up to a higher temperature to elute less volatile compounds. chromatographyonline.comyoutube.com
The mass spectrometer detector provides information about the mass-to-charge ratio of the fragmented ions of the eluting compounds. This fragmentation pattern serves as a "molecular fingerprint" that can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation data. This makes GC-MS an excellent tool for identifying unknown byproducts in the synthesis of this compound.
| Parameter | Typical Conditions for Structurally Similar Compounds | Rationale/Comment |
|---|---|---|
| Derivatization | Acylation (e.g., with acetic anhydride) or Silylation (e.g., with BSTFA) | Improves volatility and thermal stability, and reduces peak tailing associated with the amino group. mdpi.comnih.gov |
| Stationary Phase (Column) | 5% Phenyl Polymethylsiloxane (e.g., DB-5 or equivalent) | A versatile, mid-polarity column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium | Inert carrier gas commonly used in GC-MS. |
| Temperature Program | Initial temp: 100°C, ramp at 10°C/min to 300°C | A general-purpose program to separate compounds with varying boiling points. rsc.org Optimization would be required. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
Chemical Reactivity and Transformation of 1 2 Amino 6 Cyanophenyl Propan 2 One
Reactivity Profile of the Ketone Moiety
The ketone's carbonyl group (C=O) is a key site of reactivity. The carbon atom is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.com The adjacent aromatic ring and the methylene (B1212753) bridge influence the steric and electronic environment of the carbonyl group.
Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is typically protonated to yield an alcohol. youtube.comyoutube.com
Reductions: The ketone can be readily reduced to a secondary alcohol, 1-(2-Amino-6-cyanophenyl)propan-2-ol. This transformation can be achieved using various reducing agents. Common hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. youtube.com The choice of reagent can be influenced by the presence of other functional groups; for instance, NaBH₄ is a milder reagent that would selectively reduce the ketone without affecting the cyano group.
Organometallic Additions: Reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the carbonyl carbon to form tertiary alcohols. youtube.com This reaction is a powerful tool for carbon-carbon bond formation. For example, reacting 1-(2-Amino-6-cyanophenyl)propan-2-one with methylmagnesium bromide would yield 2-(2-Amino-6-cyanophenyl)-3-methylbutan-2-ol after an acidic workup.
Condensations: The ketone can participate in condensation reactions. For instance, it can react with primary amines to form imines (Schiff bases) or with hydroxylamine (B1172632) to form oximes. These reactions involve the initial nucleophilic addition of the nitrogen compound to the carbonyl carbon, followed by the elimination of a water molecule.
Table 1: Examples of Nucleophilic Addition Reactions This table presents potential reactions based on the general reactivity of ketones.
| Reaction Type | Reagent | Product |
|---|---|---|
| Reduction | Sodium borohydride (NaBH₄) | 1-(2-Amino-6-cyanophenyl)propan-2-ol |
| Grignard Addition | Methylmagnesium bromide (CH₃MgBr) | 2-(2-Amino-6-cyanophenyl)-3-methylbutan-2-ol |
| Oxime Formation | Hydroxylamine (NH₂OH) | This compound oxime |
The protons on the carbon atoms adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a base to form an enolate ion. This compound has two such positions: the methyl group (C3) and the methylene group (C1). The resulting enolate is a potent nucleophile and can react with various electrophiles, allowing for functionalization at the α-position. Reactions such as alkylation or halogenation can be carried out via the enolate intermediate.
While ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under harsh conditions. A more synthetically useful oxidation is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (like m-CPBA) converts the ketone into an ester. In the case of this compound, this reaction would likely result in the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons, leading to the formation of an acetate (B1210297) ester or a phenylacetate (B1230308) derivative.
Reactivity of the Primary Amino Group
The primary amino group (-NH₂) attached to the aromatic ring is nucleophilic due to the lone pair of electrons on the nitrogen atom. chemrevise.org It can undergo a variety of reactions to form amides, substituted amines, and other important derivatives.
Acylation: The amino group readily reacts with acylating agents like acyl chlorides or acid anhydrides in a nucleophilic acyl substitution reaction to form amides. chemrevise.org For example, reaction with acetyl chloride in the presence of a base would yield N-(2-cyano-6-(2-oxopropyl)phenyl)acetamide.
Alkylation: Direct alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often results in a mixture of products due to over-alkylation. chemrevise.org
Sulfonylation: The amino group can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base (e.g., pyridine) to form sulfonamides. This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.
Table 2: Reactions of the Primary Amino Group This table presents potential reactions based on the general reactivity of aromatic amines.
| Reaction Type | Reagent | Product Class |
|---|---|---|
| Acylation | Acetyl chloride (CH₃COCl) | Amide |
| Alkylation | Methyl iodide (CH₃I) | Secondary/Tertiary Amine |
| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide |
One of the most significant reactions of primary aromatic amines is diazotization. nih.gov Treatment with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) converts the amino group into a diazonium salt.
Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O
This diazonium intermediate is highly versatile. The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. nih.gov
Transformation to Halides: Treating the diazonium salt with copper(I) halides (CuCl, CuBr) allows for the introduction of chloro and bromo substituents onto the aromatic ring.
Transformation to Alcohols: Gently warming the aqueous solution of the diazonium salt results in its decomposition, with the diazonium group being replaced by a hydroxyl (-OH) group, forming a phenol.
These transformations provide a powerful synthetic route to introduce a range of functional groups onto the aromatic ring that are often difficult to install directly.
Condensation Reactions with Aldehydes and Ketones for Imine and Heterocycle Formation
The primary amino group in this compound is a key site for condensation reactions, particularly with aldehydes and ketones. researchgate.net This nucleophilic amine readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a carbinolamine intermediate, which then dehydrates to form an imine (Schiff base). researchgate.net
This reactivity is characteristic of 2-aminobenzonitrile (B23959) derivatives, which can undergo condensation with various aliphatic and aromatic aldehydes and ketones to yield imine derivatives. connectjournals.comresearchgate.net For instance, the reaction of 2-aminobenzonitrile with substituted aldehydes and ketones in the presence of a base like sodium hydroxide (B78521) serves as the initial step in the synthesis of more complex heterocyclic systems. connectjournals.comresearchgate.net
A significant application of this reactivity is in the synthesis of quinolines, a class of nitrogen-containing heterocycles. The Friedländer annulation is a classic method for quinoline (B57606) synthesis, involving the condensation of a 2-amino aryl aldehyde or ketone with a compound containing an active methylene group. connectjournals.com Given that this compound possesses both the 2-amino aryl ketone functionality and an adjacent active methylene group (the methyl of the propanone side chain), it can undergo intramolecular cyclization. This process, typically catalyzed by an acid or a base, can lead to the formation of highly substituted quinoline derivatives. connectjournals.comresearchgate.net
The general pathway involves the initial formation of an imine, which then undergoes an intramolecular cyclization, followed by elimination, to afford the heterocyclic product. connectjournals.com The reaction conditions can be tailored to favor the formation of either the intermediate imine or the final cyclized product. researchgate.net
Table 1: Condensation Reactions and Heterocycle Formation
| Reactant(s) | Catalyst/Conditions | Intermediate Product | Final Heterocyclic Product |
|---|---|---|---|
| This compound + Aldehyde/Ketone | Base (e.g., NaOH) | Imine (Schiff Base) | Substituted Quinoline connectjournals.comresearchgate.net |
| Intramolecular reaction | Acid or Base (e.g., t-BuOK) | - | Substituted Quinoline connectjournals.comresearchgate.net |
Reactivity of the Cyano Group
The cyano (nitrile) group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. libretexts.orglibretexts.org This allows the nitrile to participate in a wide array of chemical transformations.
Hydrolysis to Amides and Carboxylic Acids under Varied Conditions
The cyano group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions. libretexts.orglumenlearning.comlibretexts.org The reaction proceeds through the nucleophilic addition of water (in acidic media) or hydroxide ions (in basic media) to the electrophilic nitrile carbon. libretexts.org
Acid-Catalyzed Hydrolysis : In the presence of a strong acid like HCl, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. lumenlearning.comlibretexts.org A water molecule then acts as a nucleophile, attacking the carbon. After a series of proton transfers, an amide intermediate is formed. libretexts.org Continued heating in the acidic solution will hydrolyze the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org
Base-Catalyzed Hydrolysis : Under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. libretexts.org The resulting imine anion is protonated by water to give a hydroxy imine, which tautomerizes to an amide. libretexts.orglibretexts.org Further heating with the base hydrolyzes the amide into a carboxylate salt and ammonia (B1221849) gas. libretexts.orglibretexts.org To obtain the free carboxylic acid, the solution must be acidified in a final step. libretexts.org
Table 2: Hydrolysis of the Cyano Group
| Conditions | Intermediate Product | Final Product |
|---|---|---|
| Acidic (e.g., aq. HCl, heat) | Amide | Carboxylic Acid + Ammonium Salt libretexts.org |
Reduction to Primary Amines and Aldehydes
The nitrile group can be reduced to a primary amine or, under specific conditions, to an aldehyde.
Reduction to Primary Amines : This is a common transformation achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org The reaction with LiAlH₄ involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an acidic workup to yield the primary amine. libretexts.orglibretexts.org Catalytic hydrogenation using catalysts such as palladium, platinum, or Raney nickel also effectively reduces the nitrile to a primary amine. libretexts.org Borane (BH₃) complexes are also effective for this selective reduction. google.com
Reduction to Aldehydes : A partial reduction of the nitrile to an aldehyde can be accomplished using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H). The reaction is typically carried out at low temperatures. DIBAL-H adds one hydride equivalent to the nitrile, forming an imine-aluminum complex. Subsequent hydrolysis of this intermediate during aqueous workup yields the aldehyde. libretexts.org
Table 3: Reduction of the Cyano Group
| Reagent(s) | Product |
|---|---|
| LiAlH₄, followed by H₃O⁺ | Primary Amine (R-CH₂NH₂) libretexts.orglibretexts.org |
| H₂, Metal Catalyst (Pd, Pt, or Ni) | Primary Amine (R-CH₂NH₂) libretexts.org |
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
The carbon-nitrogen triple bond of the cyano group can participate as a component in cycloaddition reactions to form various heterocyclic rings. It can act as a dienophile or an enophile in pericyclic reactions. nih.gov For instance, nitriles can undergo [2+2+2] cycloadditions, which are powerful methods for constructing pyridine (B92270) rings. researchgate.net The cyano group can also participate in 1,3-dipolar cycloadditions with species like azides to form tetrazoles or with nitrile oxides to form oxadiazoles. Base-catalyzed cycloaddition of certain nitriles to azides can lead to the formation of triazole derivatives. beilstein-journals.org
Nucleophilic Addition and Heterocyclic Ring Formation via the Nitrile Carbon
The electrophilic carbon of the nitrile is susceptible to attack by a variety of nucleophiles. libretexts.orgwikipedia.org This reactivity is fundamental to many synthetic strategies for creating new carbon-carbon and carbon-heteroatom bonds.
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, add to the nitrile to form an intermediate imine anion salt. libretexts.orglibretexts.org Hydrolysis of this intermediate yields a ketone. libretexts.org This provides a synthetic route to ketones from nitriles.
Furthermore, nucleophilic addition to the nitrile is a key step in the synthesis of numerous nitrogen-containing heterocycles. For example, 2-aminobenzonitriles can react with other nitriles, such as N-benzyl cyanamides, in the presence of acid to synthesize 2-amino-4-iminoquinazolines. mdpi.com The reaction involves an initial nucleophilic attack followed by cyclization to build the heterocyclic ring system. mdpi.com
Aromatic Ring Functionalization Strategies
Functionalization of the aromatic ring of this compound is governed by the directing effects of the three existing substituents: the amino group (-NH₂), the cyano group (-CN), and the propan-2-one group (-COCH₂CH₃).
The amino group is a powerful activating group and is ortho, para-directing.
The cyano group is a strongly deactivating group and is meta-directing.
The propan-2-one group (an acyl group) is also deactivating and meta-directing.
The positions on the benzene (B151609) ring are numbered relative to the propan-2-one group (position 1). The amino group is at position 2, and the cyano group is at position 6. The activating effect of the amino group generally dominates over the deactivating effects of the other two groups in electrophilic aromatic substitution reactions.
The amino group directs incoming electrophiles to its ortho (position 3) and para (position 5) positions.
Position 3 : This position is ortho to the activating amino group and meta to the deactivating cyano group. It is a likely site for substitution.
Position 5 : This position is para to the activating amino group and meta to the deactivating propan-2-one group. This is also a favorable site for substitution.
Position 4 : This position is meta to the amino group, ortho to the propan-2-one group, and para to the cyano group. Substitution here is less likely due to the deactivating nature of the adjacent groups.
Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation would be expected to occur primarily at positions 3 and 5, guided by the potent activating effect of the amino group. The specific regioselectivity would also be influenced by steric hindrance from the adjacent substituents.
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of this compound is substituted with both an activating group (the amino group) and two deactivating groups (the cyano and propan-2-one groups). The amino group is a powerful ortho-, para-director, meaning it activates these positions for electrophilic attack by donating electron density through resonance. nih.govwikipedia.org Conversely, the cyano and propan-2-one groups are meta-directors, withdrawing electron density from the ring. wikipedia.org
Detailed experimental data on specific electrophilic aromatic substitution reactions of this compound is not extensively available in the reviewed literature. However, based on the directing effects of the functional groups, the following outcomes can be predicted for common electrophilic aromatic substitution reactions:
| Electrophilic Substitution Reaction | Reagents | Expected Major Product(s) |
| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 1-(2-Amino-3-halo-6-cyanophenyl)propan-2-one and 1-(2-Amino-5-halo-6-cyanophenyl)propan-2-one |
| Nitration | HNO₃, H₂SO₄ | 1-(2-Amino-6-cyano-3-nitrophenyl)propan-2-one and 1-(2-Amino-6-cyano-5-nitrophenyl)propan-2-one |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-3-(2-oxopropyl)-4-cyanobenzenesulfonic acid and 2-Amino-5-(2-oxopropyl)-4-cyanobenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally, Friedel-Crafts reactions are not effective on strongly deactivated rings or rings with an amino group which coordinates with the Lewis acid catalyst. |
This table is based on established principles of electrophilic aromatic substitution and the known directing effects of the substituent groups. Specific experimental verification for this compound is not available in the cited literature.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) on Halogenated Derivatives
Halogenated derivatives of this compound, which could be synthesized via electrophilic halogenation as described above, are valuable substrates for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of a halogenated derivative of the title compound with an organoboron reagent, such as a boronic acid or ester. This would lead to the formation of a new carbon-carbon bond, allowing for the introduction of various aryl, heteroaryl, or vinyl groups. organic-chemistry.orgharvard.edu
Heck Reaction: The Heck reaction would enable the palladium-catalyzed coupling of a halogenated derivative with an alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes.
Sonogashira Coupling: This coupling reaction involves a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a halogenated derivative and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This provides a direct route to arylalkynes.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the coupling of a halogenated derivative with a primary or secondary amine to form a new carbon-nitrogen bond. wikipedia.orgorganic-chemistry.org This is a powerful method for the synthesis of substituted anilines.
While specific examples of these cross-coupling reactions on halogenated this compound are not detailed in the available literature, the general applicability of these reactions to a wide range of aryl halides is well-established. researchgate.net The table below outlines the expected products from these reactions.
| Cross-Coupling Reaction | Halogenated Substrate | Coupling Partner | Catalyst System (Typical) | Expected Product |
| Suzuki Coupling | 1-(2-Amino-3-halo-6-cyanophenyl)propan-2-one | R-B(OH)₂ | Pd(PPh₃)₄, base | 1-(2-Amino-3-R-6-cyanophenyl)propan-2-one |
| Heck Reaction | 1-(2-Amino-3-halo-6-cyanophenyl)propan-2-one | Alkene | Pd(OAc)₂, PPh₃, base | 1-(2-Amino-6-cyano-3-vinylphenyl)propan-2-one derivative |
| Sonogashira Coupling | 1-(2-Amino-3-halo-6-cyanophenyl)propan-2-one | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | 1-(2-Amino-6-cyano-3-alkynylphenyl)propan-2-one derivative |
| Buchwald-Hartwig Amination | 1-(2-Amino-3-halo-6-cyanophenyl)propan-2-one | R¹R²NH | Pd catalyst, ligand, base | 1-(2-Amino-3-(R¹R²N)-6-cyanophenyl)propan-2-one |
This table illustrates the potential synthetic utility of halogenated derivatives of this compound in well-established cross-coupling reactions. The specific reaction conditions and yields would require experimental optimization.
Intramolecular Cyclization and Cascade Reactions Involving Multiple Functional Groups
The presence of vicinal amino, cyano, and ketone functionalities in this compound makes it a versatile precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization and cascade reactions.
Formation of Fused Heterocyclic Systems (e.g., Quinolines, Indoles)
Quinoline Synthesis: The Friedländer annulation is a classic method for the synthesis of quinolines, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgiipseries.org In the case of this compound, the amino group and the propan-2-one side chain can undergo an intramolecular aldol-type condensation, followed by dehydration, to form a quinoline ring. The cyano group would remain as a substituent on the newly formed heterocyclic system.
Indole (B1671886) Synthesis: While the direct formation of an indole ring from this compound is less straightforward than quinoline synthesis, various synthetic strategies could be envisioned. For instance, a Fischer indole synthesis could potentially be employed if the ketone is first converted to a suitable hydrazone. semanticscholar.orgresearchgate.net Alternatively, other modern indole synthesis methodologies might be applicable. nih.govmdpi.com
Detailed research findings on the direct conversion of this compound to these specific heterocycles are not prevalent in the searched literature. The following table provides a hypothetical overview of these transformations.
| Target Heterocycle | Reaction Type | Key Intramolecular Interaction | Expected Product Structure |
| Quinoline | Intramolecular Condensation (Friedländer-type) | Amino group nucleophilic attack on the ketone carbonyl | 4-cyano-2-methyl-8-substituted quinoline |
| Indole | Multi-step synthesis (e.g., via Fischer indole synthesis) | Formation of a hydrazone followed by cyclization | Substituted indole derivative |
This table is based on well-known named reactions for the synthesis of quinolines and indoles and represents potential synthetic pathways. Experimental validation is required.
Ring-Closing Reactions Exploiting Vicinal Functional Group Interactions
The proximate arrangement of the amino, cyano, and ketone groups in this compound allows for a variety of ring-closing reactions. The nucleophilic amino group can react with either the electrophilic carbon of the nitrile or the carbonyl carbon of the ketone.
For instance, intramolecular condensation between the amino group and the ketone can lead to the formation of a seven-membered ring, a dihydrodiazepine derivative, although this is generally less favored than the formation of six-membered rings. More complex cascade reactions, potentially initiated by an external reagent, could involve all three functional groups, leading to the construction of unique polycyclic heterocyclic scaffolds. nih.govresearchgate.net
The specific conditions required to favor one cyclization pathway over another would depend on factors such as the catalyst, solvent, and temperature. The exploration of these intramolecular reactions could lead to the discovery of novel heterocyclic structures with potential applications in medicinal chemistry and materials science.
Theoretical and Computational Studies on 1 2 Amino 6 Cyanophenyl Propan 2 One
Electronic Structure and Molecular Geometry Calculations
Theoretical and computational studies offer a foundational understanding of the intrinsic properties of 1-(2-Amino-6-cyanophenyl)propan-2-one. These methods allow for the precise calculation of its electronic landscape and three-dimensional structure.
Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. researchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are utilized to determine its optimized ground state geometry. These calculations yield crucial information on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional arrangement of the atoms.
Furthermore, DFT provides a wealth of data on the electronic properties of the molecule. Key descriptors such as the dipole moment, polarizability, and the distribution of electron density can be calculated. The molecular electrostatic potential (MEP) map, for instance, can be generated to visualize the electron-rich and electron-deficient regions of the molecule, offering clues about its intermolecular interactions.
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Calculated Value |
| Dipole Moment (Debye) | 4.58 D |
| Polarizability (ų) | 18.23 ų |
| Ionization Potential (eV) | 8.12 eV |
| Electron Affinity (eV) | 1.45 eV |
Note: The data presented in this table are hypothetical and for illustrative purposes, representing typical outputs from DFT calculations.
Conformational Analysis and Potential Energy Surface Exploration
The presence of rotatable bonds in this compound, particularly around the propan-2-one side chain and the amino group, suggests the existence of multiple stable conformations. Conformational analysis is a computational technique used to identify these different spatial arrangements and their relative energies. nih.gov By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be mapped out.
This exploration helps in identifying the global minimum energy conformation, which is the most stable form of the molecule, as well as other low-energy conformers that may be present under specific conditions. Understanding the conformational landscape is crucial as different conformers can exhibit distinct reactivity and biological activity.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. youtube.com A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack, respectively. The amino group and the phenyl ring are expected to contribute significantly to the HOMO, while the cyano and keto groups are likely to be major contributors to the LUMO.
Table 2: Frontier Molecular Orbital Properties of this compound
| Orbital | Energy (eV) |
| HOMO | -6.25 eV |
| LUMO | -1.89 eV |
| HOMO-LUMO Gap | 4.36 eV |
Note: The data presented in this table are hypothetical and for illustrative purposes, representing typical outputs from FMO analysis.
Reaction Mechanism Elucidation and Transition State Analysis
Computational methods are invaluable for detailing the step-by-step pathways of chemical reactions involving this compound.
Understanding and Predicting Regioselectivity and Chemoselectivity in Transformations
Many chemical reactions can potentially occur at different sites on a molecule (regioselectivity) or involve different functional groups (chemoselectivity). Computational analysis of the transition states for competing reaction pathways can predict the favored outcome. For this compound, which possesses multiple reactive sites such as the amino group, the cyano group, the ketone, and the aromatic ring, theoretical calculations can determine the activation energy barriers for reactions at each of these sites. The pathway with the lowest activation energy will be the most kinetically favored, thus predicting the regioselectivity and chemoselectivity of a given transformation.
Spectroscopic Property Predictions and Validation
Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, researchers can corroborate experimental findings, assign spectral features to specific molecular motions or electronic transitions, and gain a deeper understanding of the molecule's structure and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational prediction of NMR chemical shifts, typically using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within Density Functional Theory (DFT), serves as a valuable tool for validating proposed structures. nih.gov These predictions are based on the principle that the magnetic shielding of a nucleus is highly sensitive to its local electronic environment.
By calculating the magnetic shielding tensors for each nucleus in this compound, one can predict the ¹H and ¹³C chemical shifts. These theoretical values can then be compared with experimental data to confirm the molecular structure. Discrepancies between predicted and experimental shifts can indicate the presence of conformational isomers, solvent effects, or even an incorrect structural assignment. Modern machine learning algorithms are also being developed to predict NMR chemical shifts with high accuracy. nih.govmdpi.com
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values and would need to be calculated using appropriate computational methods.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | 125.8 |
| C2 | - | 152.3 |
| C3 | 6.85 (d) | 115.1 |
| C4 | 7.30 (t) | 133.4 |
| C5 | 6.95 (d) | 118.2 |
| C6 | - | 110.5 |
| C7 (CN) | - | 117.9 |
| C8 (CH₂) | 3.85 (s) | 52.1 |
| C9 (C=O) | - | 205.4 |
| C10 (CH₃) | 2.20 (s) | 29.8 |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations, typically performed at the DFT level of theory, can predict the vibrational frequencies and intensities of these modes. mdpi.com This information is invaluable for assigning the absorption bands in experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional vibrations.
For this compound, these calculations would help in identifying the characteristic vibrational frequencies associated with its functional groups, including the amino (N-H) stretches, the nitrile (C≡N) stretch, the carbonyl (C=O) stretch, and the various vibrations of the phenyl ring and the propanone side chain. Comparing the calculated vibrational spectrum with the experimental one allows for a detailed understanding of the molecule's vibrational dynamics and can aid in confirming its structural integrity.
Table 2: Hypothetical Predicted Vibrational Frequencies and Assignments for Key Functional Groups of this compound (Note: These are illustrative values and would need to be calculated.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| N-H symmetric stretch | 3350 | Stretching of the N-H bonds in the amino group. |
| N-H asymmetric stretch | 3450 | Asymmetric stretching of the N-H bonds. |
| C≡N stretch | 2225 | Stretching of the carbon-nitrogen triple bond. |
| C=O stretch | 1715 | Stretching of the carbonyl group. |
| C-N stretch | 1320 | Stretching of the carbon-nitrogen single bond. |
Intermolecular Interactions and Molecular Recognition Phenomena
The way a molecule interacts with itself and with other molecules governs its physical properties and biological activity. Computational methods are essential for characterizing these non-covalent interactions.
The presence of an amino group and a cyano group in this compound suggests its potential to participate in hydrogen bonding. The amino group can act as a hydrogen bond donor, while the nitrogen of the cyano group and the oxygen of the carbonyl group can act as hydrogen bond acceptors. Computational analysis can identify the preferred geometries and energies of these hydrogen bonds, both in the solid state and in solution.
Furthermore, the cyanophenyl ring can engage in π-stacking interactions with other aromatic systems. nih.gov These interactions, driven by electrostatic and dispersion forces, can play a significant role in molecular aggregation and recognition processes. Computational studies can quantify the strength of these interactions and determine the most stable stacking arrangements.
The surrounding solvent can have a profound impact on the conformation and reactivity of a molecule. rsc.org Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents on the properties of this compound. semanticscholar.org These calculations can predict how the molecule's geometry, dipole moment, and electronic structure change in solvents of varying polarity. For instance, polar solvents might stabilize certain conformations through favorable dipole-dipole interactions or hydrogen bonding, which in turn could influence the molecule's reactivity. researchgate.net
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and other properties. rasayanjournal.co.in These descriptors provide a quantitative basis for understanding structure-activity relationships.
Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Other important descriptors include the molecular electrostatic potential (MEP), which illustrates the charge distribution and can predict sites for electrophilic and nucleophilic attack, and Mulliken charges, which provide an estimate of the partial charge on each atom. nih.govmdpi.com By calculating these descriptors for this compound, one can gain valuable insights into its reactivity profile, including which parts of the molecule are most likely to participate in chemical reactions.
Table 3: Hypothetical Quantum Chemical Descriptors for this compound (Note: These are illustrative values and would need to be calculated using a specific level of theory and basis set.)
| Descriptor | Value | Interpretation |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
| Electron Affinity | 1.0 eV | Energy released when an electron is added. |
Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Fukui Functions)
Global and local reactivity descriptors are powerful tools derived from conceptual density functional theory (DFT) that help in predicting the reactivity of a chemical species.
The global electrophilicity index (ω) is a measure of the ability of a molecule to accept electrons. It quantifies the stabilization in energy when the system acquires additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. The index is calculated using the electronic chemical potential (μ) and the chemical hardness (η). While specific values for this compound are not published, the presence of the electron-withdrawing cyano (-CN) group and the carbonyl group of the propan-2-one moiety would be expected to result in a significant electrophilicity index.
Fukui functions (f(r)) are local reactivity descriptors that indicate the most reactive sites within a molecule. They describe the change in electron density at a specific point in the molecule when an electron is added or removed. The Fukui function helps in identifying the sites susceptible to nucleophilic, electrophilic, and radical attacks.
f+(r) : Indicates the site for a nucleophilic attack (where an electron is accepted).
f-(r) : Indicates the site for an electrophilic attack (where an electron is donated).
f0(r) : Indicates the site for a radical attack.
For this compound, one could predict that the carbon atom of the carbonyl group and the carbon atom of the cyano group would be primary sites for nucleophilic attack, as indicated by high values of f+(r). Conversely, the amino group (-NH2) and the aromatic ring would likely be the primary sites for electrophilic attack, with high f-(r) values.
| Descriptor | Definition | Predicted Characteristics for this compound |
| Global Descriptors | ||
| Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons. | Expected to be significant due to the presence of electron-withdrawing cyano and carbonyl groups. |
| Chemical Hardness (η) | Measures the resistance of a molecule to change its electron configuration. | The aromatic system would contribute to a moderate level of hardness. |
| Local Descriptors | ||
| Fukui Function (f+(r)) | Identifies sites for nucleophilic attack. | Likely to be highest on the carbonyl carbon and the cyano carbon. |
| Fukui Function (f-(r)) | Identifies sites for electrophilic attack. | Likely to be highest on the amino group and specific positions on the aromatic ring. |
Theoretical Basis for Quantitative Structure-Property Relationships (QSPR) in Related Systems
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemical compounds based on their molecular structures. These models are built on the principle that the structure of a molecule must contain the information that determines its properties.
The theoretical basis for QSPR lies in the ability to calculate a large number of molecular descriptors that encode structural, electronic, and topological information about a molecule. These descriptors are then correlated with an experimentally determined property using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms.
For systems related to this compound, such as 2-aminobenzonitrile (B23959) derivatives and other substituted anilines, QSPR studies have been employed to predict various properties including their biological activity, toxicity, and physicochemical characteristics.
The development of a QSPR model for a class of compounds that includes this compound would involve the following steps:
Data Set Collection : A set of structurally similar molecules with known experimental values for a specific property (e.g., receptor binding affinity, solubility) would be compiled.
Descriptor Calculation : A wide range of molecular descriptors would be calculated for each molecule in the dataset. These can be categorized as:
Constitutional descriptors : Molecular weight, number of atoms, etc.
Topological descriptors : Indices that describe the connectivity of the molecule.
Geometrical descriptors : Related to the 3D structure of the molecule.
Quantum-chemical descriptors : Dipole moment, HOMO/LUMO energies, and the reactivity descriptors discussed above.
Model Development and Validation : Statistical methods are used to build a mathematical equation that relates the descriptors to the property of interest. The predictive power of the model is then rigorously tested using internal and external validation techniques.
While a specific QSPR model for this compound is not available, the theoretical framework of QSPR provides a powerful approach to estimate its properties based on its structural features and by leveraging data from analogous compounds.
| QSPR Development Step | Description | Relevance to this compound |
| 1. Data Set Selection | Compiling a group of molecules with known properties that are structurally related to the target compound. | Would include derivatives of 2-aminobenzonitrile and phenylpropanone. |
| 2. Descriptor Calculation | Computing numerical values that represent various aspects of the molecular structure. | Descriptors would capture the effects of the amino, cyano, and keto functional groups. |
| 3. Model Building | Using statistical techniques to create a predictive mathematical relationship. | The resulting model could estimate properties of this compound. |
| 4. Model Validation | Assessing the accuracy and predictive capability of the developed model. | Ensures the reliability of the predictions for new, untested compounds. |
Applications of 1 2 Amino 6 Cyanophenyl Propan 2 One in Organic Synthesis and Materials Science Research
Building Block in the Synthesis of Complex Organic Molecules
The strategic placement of the amino and ketone groups on the phenyl ring allows 1-(2-Amino-6-cyanophenyl)propan-2-one to act as a key precursor for building intricate molecular architectures, especially those containing nitrogen.
Nitrogen-containing heterocycles are fundamental components in many natural products, pharmaceuticals, and functional materials. acs.orgresearchgate.net The structure of this compound is particularly well-suited for synthesizing quinoline (B57606) derivatives through the Friedländer annulation. google.commdpi.com This classic reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. google.com
In this context, this compound can react with various α-methylene ketones or aldehydes under acid or base catalysis to produce highly substituted quinolines. The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring system. google.comrsc.org The presence of the cyano group at the 6-position of the starting material results in a quinoline ring substituted with a carbonitrile group at the 7-position. The methyl group from the propan-2-one moiety becomes a substituent at the 4-position of the newly formed quinoline.
The general scheme for this transformation is as follows:

A plausible reaction scheme for the Friedländer Synthesis starting from this compound.
The versatility of the Friedländer synthesis allows for the creation of a diverse library of quinoline derivatives by simply varying the carbonyl partner in the reaction. mdpi.com
Table 1: Potential Quinolines Synthesized from this compound via Friedländer Annulation
| Carbonyl Reactant (R-CO-CH₂-R') | Resulting Quinoline Product | Potential Applications of Product Class |
|---|---|---|
| Acetone (CH₃-CO-CH₃) | 7-Cyano-2,4-dimethylquinoline | Chemical Intermediates |
| Cyclohexanone | 7-Cyano-4-methyl-1,2,3,4-tetrahydroacridine | Fluorescent Scaffolds researchgate.net |
| Ethyl acetoacetate | Ethyl 7-cyano-2-hydroxy-4-methylquinoline-3-carboxylate | Pharmaceutical Scaffolds biosynth.com |
While its application in quinoline synthesis is well-established based on its structure, its role as a direct precursor for other heterocycles like pyrroles, pyridines, or indoles is less commonly documented in readily available literature. However, the field of heterocyclic synthesis is vast, and various strategies could potentially utilize its functional groups for constructing these rings. acs.orgunex.es
A polycyclic aromatic hydrocarbon (PAH) contains fused aromatic rings. americanelements.comnih.govjst.go.jp The quinoline structure, which is a primary product of reactions involving this compound, is itself a fused aromatic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. researchgate.net Therefore, this compound is a direct intermediate in the synthesis of these fundamental fused systems.
Furthermore, the resulting substituted quinolines can be subjected to additional annulation reactions to build even more complex, polycyclic, and fused aromatic structures. For instance, research has shown methods for creating quinoline-fused quinazolinones from related 2-aminoaryl ketones in one-pot reactions. researchgate.net This demonstrates the potential for this compound to serve as a starting point for multi-ring systems. The cyano and methyl groups on the quinoline product offer handles for further functionalization and cyclization reactions, expanding the range of accessible polycyclic systems. researchgate.netnih.gov
Scaffold for the Development of Novel Catalysts and Ligands
The development of ligands for transition metal catalysis is a cornerstone of modern synthetic chemistry. The efficacy of a metal catalyst is often dictated by the steric and electronic properties of its coordinating ligands.
Chiral α-amino ketones are recognized as important structural motifs and synthons in organic synthesis. rsc.orgbepls.com The structure of this compound features an amino group and a ketone, which are common binding sites in ligand design. By modifying the propan-2-one moiety or the amino group, it is theoretically possible to introduce chirality. For instance, asymmetric reduction of the ketone or asymmetric alkylation at the α-position could yield chiral amino alcohol or chiral amino ketone derivatives, respectively. These chiral scaffolds are valuable in the synthesis of ligands for asymmetric catalysis. researchgate.net However, specific research detailing the synthesis of chiral ligands derived directly from this compound is not extensively reported in the scientific literature.
Molecules containing multiple donor atoms, such as nitrogen and oxygen, can act as bidentate or multidentate ligands, forming stable complexes with transition metals. unex.esrsc.org The compound this compound possesses three potential coordination sites: the nitrogen of the amino group, the oxygen of the keto group, and the nitrogen of the nitrile group. This arrangement makes it a potential N,O-bidentate or even a tridentate ligand. The formation of metal complexes with related compounds, such as 2-aminobenzonitrile (B23959) derivatives and quinolones, has been studied. rsc.org These complexes have applications in various fields, including medicine and materials. unex.es Despite this potential, detailed studies exploring this compound as a specific ligand scaffold for transition metal-catalyzed reactions are not widely available.
Precursor for Functional Materials with Specific Properties
The search for new organic materials with tailored optical, electronic, or thermal properties is a major focus of materials science. The molecular structure of a precursor is critical in defining the properties of the final material. While this compound is not typically cited as a direct monomer for polymerization, the heterocyclic systems derived from it, particularly quinolines, are known to be core components of various functional materials.
For example, quinoline derivatives are recognized as attractive scaffolds for fluorescent probes and dyes due to their synthetic versatility and inherent photophysical properties. The products derived from the Friedländer synthesis using this compound would contain a 7-cyano-quinoline core. The cyano group is an electron-withdrawing group that can significantly influence the electronic structure and, consequently, the fluorescent properties of the molecule. Research on related compounds like p-cyanophenylalanine has explored its unique fluorescent properties. jst.go.jp Therefore, it is plausible that quinolines synthesized from this precursor could be investigated for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. However, direct research linking this compound to the synthesis of specific, well-characterized functional materials is limited in the current body of literature.
Synthesis of Organic Optoelectronic Materials (e.g., Fluorescent Dyes, Organic Semiconductors)
The 2-aminobenzonitrile scaffold is a known precursor for various heterocyclic compounds, some of which exhibit fluorescent properties. The presence of the amino and cyano groups, along with the propan-2-one side chain in this compound, suggests its potential as a precursor for novel quinoline-based fluorophores through reactions like the Friedländer annulation. nih.gov Such quinoline derivatives are known to be versatile fluorescent scaffolds. nih.gov However, specific research detailing the synthesis of organic optoelectronic materials from this particular compound, including data on their photophysical properties such as absorption and emission spectra, quantum yields, and solvatochromism, is not currently available.
Table 6.3.1: Hypothetical Photophysical Properties of Quinoline Derivatives from this compound
| Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |
|---|---|---|---|
| Quinoline A | Data not available | Data not available | Data not available |
Monomer or Building Block in the Construction of Specialty Polymers
The bifunctional nature of this compound, possessing an amino group and a cyano group, could theoretically allow it to act as a monomer or a building block in the synthesis of specialty polymers. For instance, the amino group could participate in condensation polymerizations to form polyamides or polyimines, while the cyano group could be involved in cyclotrimerization reactions to form triazine-based networks. However, there are no published studies on the polymerization of this compound or its incorporation into specialty polymer chains. specificpolymers.com
Exploration of its Utility in Chemical Biology and Drug Discovery Research (Lead Compound Identification and Scaffold Modification)
Design Principles for Bioactive Scaffolds Derived from the 2-Aminobenzonitrile Core
The 2-aminobenzonitrile core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis for a variety of bioactive molecules. mdpi.com Derivatives of this core are known to possess a wide range of pharmacological activities. The design principles for creating bioactive scaffolds from this core often involve the cyclization of the amino and cyano groups to form heterocyclic systems like quinazolines or the functionalization of the amino group. The propan-2-one moiety in this compound offers an additional site for chemical modification, potentially leading to novel bioactive compounds.
Synthetic Strategies for Analogue Libraries for Structure-Activity Relationship (SAR) Exploration
The creation of analogue libraries is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). Starting from this compound, several synthetic strategies could be envisioned for generating such libraries. These could include:
Modification of the amino group: Acylation, alkylation, or arylation to explore the impact of substituents on biological activity.
Reactions involving the ketone: Aldol (B89426) condensation, reductive amination, or conversion to other functional groups.
Cyclization reactions: The Friedländer synthesis or other cyclization strategies to create a diverse range of heterocyclic scaffolds. nih.govsemanticscholar.orgnih.gov
Despite these possibilities, no specific analogue libraries derived from this compound have been reported in the literature.
Table 6.4.2: Potential Analogue Library from this compound
| Modification Site | Reaction Type | Potential Functional Groups |
|---|---|---|
| Amino Group | Acylation | Amides, Carbamates |
| Ketone Group | Reductive Amination | Secondary and Tertiary Amines |
Targeted Synthesis of Probe Molecules for Biochemical Pathway Interrogation
Chemical probes are essential tools for studying biological processes. The synthesis of such probes often involves the incorporation of reporter groups (e.g., fluorophores, biotin) or reactive moieties onto a bioactive scaffold. While quinoline-based structures derived from 2-aminoaryl ketones can serve as fluorescent probes, there is no specific information on the synthesis of probe molecules derived from this compound for the interrogation of biochemical pathways. nih.gov
Future Research Directions and Unresolved Challenges for 1 2 Amino 6 Cyanophenyl Propan 2 One
Development of More Efficient, Selective, and Sustainable Synthetic Strategies
A primary challenge in utilizing 1-(2-Amino-6-cyanophenyl)propan-2-one is the development of synthetic routes that are not only efficient and high-yielding but also adhere to the principles of green chemistry. rsc.org Future research should prioritize methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Investigation of Continuous Flow Synthesis Methodologies
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, scalability, and process control over traditional batch methods. acs.org The application of flow chemistry to the synthesis and subsequent transformation of this compound is a promising area of investigation.
Future research could focus on developing a continuous flow process for the Friedländer reaction, using this compound as a key starting material. Such a system could enable rapid optimization of reaction parameters like temperature, pressure, and catalyst loading, potentially leading to higher yields and purities than achievable in batch synthesis. rsc.orgacs.org Furthermore, continuous flow reactors can enhance the safety of handling potentially hazardous intermediates and reagents. acs.org The integration of photochemical processes within a flow setup could also be explored, allowing for tandem photoisomerization-cyclization cascades to generate diverse quinoline (B57606) scaffolds. researchgate.netvapourtec.com
| Research Objective | Potential Advantages | Key Parameters for Investigation |
| Develop a continuous flow synthesis of quinolines from this compound. | Improved reaction safety, enhanced scalability, faster optimization, higher yields. acs.org | Reactor type, flow rate, temperature, pressure, catalyst choice, solvent system. rsc.org |
| Integrate telescoped reactions, such as subsequent hydrogenation, in a continuous flow setup. vapourtec.com | Increased process efficiency, reduced purification steps, direct synthesis of complex molecules. | Catalyst compatibility, solvent miscibility, reactor coil configuration. researchgate.net |
Exploration of Photocatalytic, Electrosynthetic, and Chemoenzymatic Transformations
Modern synthetic methods are increasingly moving towards more sustainable energy sources. Photocatalysis, electrosynthesis, and biocatalysis offer greener alternatives to conventional thermal methods.
Photocatalysis: Visible-light photocatalysis can facilitate reactions under mild, ambient conditions, often avoiding the need for high temperatures and harsh reagents. mdpi.com Research could explore the use of photocatalysts to enable novel cyclization or functionalization reactions involving this compound. For instance, a visible-light-mediated aerobic oxidative dehydrogenative coupling could be developed to synthesize quinoline derivatives. organic-chemistry.org
Electrosynthesis: Electrochemical methods provide a reagent-free approach to oxidation and reduction reactions, using electricity as a "green" oxidant or reductant. An electrochemical intramolecular oxidative annulation process could be developed for the conversion of derivatives of this compound into quinolines, avoiding the need for external chemical oxidants. citedrive.com
Chemoenzymatic Synthesis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Lipases, for example, have been screened for their catalytic role in Friedländer condensation reactions. researchgate.net Future work could involve screening a wider range of enzymes to catalyze the condensation of this compound with various ketones, potentially achieving high regio- and enantioselectivity. researchgate.net
Investigation of Novel Reactivity Patterns and Unprecedented Transformations
Beyond its role in established reactions like the Friedländer synthesis, the unique arrangement of functional groups in this compound—an aromatic amine, a nitrile, and a ketone—presents opportunities for discovering new chemical transformations.
Discovery of New Tandem Reactions and Cascade Processes
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly desirable for their step- and atom-economy. rsc.org The structure of this compound is well-suited for initiating such cascades.
A significant research goal would be to design novel multicomponent reactions where this compound reacts with two or more other molecules to rapidly assemble complex heterocyclic systems. scielo.br For example, a cascade reaction could be developed where an initial reaction at the ketone or amine is followed by an intramolecular cyclization involving the nitrile group. rsc.orgresearchgate.net Such processes could lead to the formation of fused polycyclic systems in a single, efficient operation. rsc.org
| Reaction Type | Potential Outcome | Key Challenge |
| Multicomponent Tandem Reaction | Rapid synthesis of complex, functionalized indoles or other heterocycles. rsc.org | Achieving high chemo- and regioselectivity with multiple reactive partners. |
| Intramolecular Cascade Cyclization | Formation of novel fused 5,5,6-tricyclic systems. rsc.org | Designing substrates and catalysts to control the complex reaction pathway. |
Selective Functionalization of Specific Sites under Mild and Environmentally Benign Conditions
The presence of multiple reactive sites in this compound poses a challenge for selective functionalization. Developing methods to modify one functional group while leaving others intact is a key objective for expanding its utility as a versatile chemical intermediate.
Future research should focus on C-H activation strategies to selectively functionalize the aromatic ring. nih.gov By using appropriate directing groups and catalysts (e.g., palladium), it may be possible to introduce new substituents at specific positions ortho or meta to the existing groups under mild conditions. researchgate.netresearchgate.net Additionally, developing chemoselective reactions that target the ketone, amine, or nitrile independently would allow for the synthesis of a diverse library of derivatives. For instance, metal-free protocols for functionalization could provide environmentally friendly access to medicinally valuable quinoline precursors. acs.org
Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced in-situ characterization techniques allow for real-time monitoring of reacting systems, providing valuable insights into reaction kinetics, intermediates, and catalyst behavior.
The application of techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy could be used to study the mechanism of the Friedländer reaction starting from this compound. rsc.orgresearchgate.net By monitoring the concentrations of reactants, intermediates, and products over time, a detailed kinetic profile can be constructed. researchgate.net This information can help identify the rate-determining step and elucidate the role of the catalyst, leading to more rational reaction design and optimization. wikipedia.orgrsc.org These techniques are invaluable for distinguishing between proposed mechanistic pathways, such as an initial aldol (B89426) addition versus Schiff base formation. wikipedia.org
| Technique | Information Gained | Potential Impact |
| In-situ FTIR Spectroscopy | Identification of functional group changes, monitoring of key intermediates. rsc.org | Optimization of reaction conditions (temperature, pressure) for quinoline synthesis. researchgate.net |
| In-situ NMR Spectroscopy | Structural confirmation of transient species, determination of reaction kinetics. researchgate.net | Elucidation of complex reaction mechanisms and catalyst turnover pathways. |
| Raman Spectroscopy | Analysis of catalyst state, monitoring of solid-phase or heterogeneous reactions. | Development of more robust and reusable catalyst systems. |
Real-Time Spectroscopic Monitoring of Reaction Progress and Intermediates
A significant challenge in optimizing synthetic routes involving this compound is the lack of in-depth, real-time understanding of its reaction kinetics and mechanisms. Future research should prioritize the implementation of Process Analytical Technology (PAT), a framework defined by the FDA as a mechanism to design, analyze, and control manufacturing through timely measurements of critical process and quality attributes. wikipedia.org The adoption of PAT would facilitate a more dynamic and controlled approach to synthesis, moving beyond static batch manufacturing to processes that can compensate for variability and ensure consistent product quality. wikipedia.orglongdom.orgresearchgate.net
Future investigations should focus on evaluating and adapting various spectroscopic techniques for this purpose. The table below outlines potential tools and their specific applications in monitoring reactions of this compound.
| Spectroscopic Technique | Potential Application for this compound | Advantages & Challenges |
| Near-Infrared (NIR) Spectroscopy | Monitoring changes in C-H, N-H, and O-H bonds to track reactant consumption and product formation in solution or solid mixtures. | Advantages: Non-destructive, rapid, suitable for in-line probes. Challenges: Complex spectral data requires advanced chemometric analysis; lower sensitivity to minor components. |
| Raman Spectroscopy | Tracking changes in the cyano (C≡N) and carbonyl (C=O) stretching frequencies, which are typically strong Raman scatterers. Ideal for monitoring reactions in aqueous or solvent-heavy media. | Advantages: High chemical specificity, insensitive to water, can be used with fiber-optic probes. Challenges: Potential for fluorescence interference from starting materials or intermediates. |
| Mid-Infrared (MIR) / Fourier-Transform Infrared (FTIR) Spectroscopy | Providing detailed structural information by monitoring the "fingerprint" region. Highly specific for identifying functional group transformations (e.g., amine to amide, ketone reduction). | Advantages: High information content, provides structural insights into intermediates. Challenges: Water absorption can be problematic; probes (e.g., ATR) can be sensitive to fouling. |
| UV-Visible (UV-Vis) Spectroscopy | Monitoring changes in the aromatic chromophore during reactions like diazotization or coupling, where significant electronic changes occur. | Advantages: Simple, cost-effective, high sensitivity for conjugated systems. Challenges: Provides limited structural information; spectra can be broad and overlapping. |
By integrating these PAT tools, researchers can develop a robust control strategy for any synthetic process involving this compound, ensuring reproducibility and quality from laboratory scale-up to potential industrial manufacturing. nih.gov
Time-Resolved Spectroscopy for Elucidating Dynamic Processes
Beyond monitoring reaction progress, a deeper understanding of the fundamental dynamic processes of this compound is crucial, particularly if it is to be used as a precursor for photochemically active materials or in reactions involving short-lived, high-energy intermediates. Time-resolved spectroscopy is a powerful set of techniques for studying dynamic processes in materials after an initial event, such as illumination with a laser pulse. wikipedia.orgyoutube.com
Future research should employ pump-probe techniques to investigate the molecule's excited-state dynamics. In such an experiment, a "pump" pulse excites the molecule, and a subsequent, time-delayed "probe" pulse monitors the changes in its spectroscopic signature. youtube.combyopera.com This approach can reveal the mechanistic and kinetic details of chemical events on timescales from femtoseconds to milliseconds. wikipedia.orgresearchgate.net
Specific areas of investigation could include:
Transient Absorption (TA) Spectroscopy: This technique can track the formation and decay of transient species like excited singlet states, triplet states, and radical ions. Applying TA to this compound could elucidate pathways of non-radiative decay, intersystem crossing, or photoinduced electron transfer, which is critical for applications in photocatalysis or organic electronics. wikipedia.org
Time-Resolved Infrared (TRIR) Spectroscopy: TRIR provides structural information about short-lived intermediates. unipr.it For example, in a photochemical reaction initiated from the ketone moiety, TRIR could directly observe the vibrational modes of an excited triplet state or a ketyl radical intermediate, providing definitive structural evidence that is unattainable with other methods. byopera.comunipr.it
These studies would provide a fundamental understanding of the molecule's photophysics and photochemistry, guiding the design of new derivatives with tailored properties for materials science applications.
Deeper Exploration of Theoretical Models for Predictive Chemistry
While experimental work is essential, it can be significantly accelerated and guided by robust theoretical models. Computational chemistry offers a powerful lens to investigate the intrinsic properties of this compound at the atomic level. Future work should focus on building a comprehensive computational understanding of this molecule to predict its behavior and guide synthetic efforts.
A cornerstone of modern computational chemistry is Density Functional Theory (DFT), which provides a balance of computational cost and accuracy for modeling molecular systems. purdue.eduunimelb.edu.aunih.gov Future theoretical studies on this compound should use DFT to:
Predict Reaction Mechanisms: By calculating the energies of reactants, products, transition states, and intermediates, DFT can map out the entire potential energy surface of a reaction. This would allow for the a priori prediction of the most likely reaction pathways, rationalizing experimentally observed product distributions and suggesting conditions to favor desired outcomes. dtic.mil
Determine Electronic Properties: Calculations can reveal key electronic properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distributions. This information is critical for predicting the molecule's reactivity—for instance, identifying the most nucleophilic or electrophilic sites—and for understanding its potential in electronic or optical materials.
Simulate Spectra: DFT can predict vibrational (IR, Raman) and electronic (UV-Vis) spectra. Comparing these simulated spectra with experimental data can help confirm the structure of newly synthesized derivatives and aid in the assignment of transient species observed in time-resolved experiments.
These predictive models would serve as a powerful complement to experimental work, reducing trial-and-error and enabling a more rational design of new molecules and materials based on the this compound scaffold. dtic.mil
Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The integration of AI can be conceptualized across several key tasks:
Reaction Outcome and Yield Prediction: ML models, particularly graph neural networks and transformers, can be trained on vast reaction databases to predict the likely products of a reaction given a set of reactants and conditions. saiwa.ai For this compound, such models could predict the regioselectivity of aromatic substitutions or the chemoselectivity of reactions involving its multiple functional groups. nih.gov Furthermore, quantitative structure-property relationship (QSPR) models can be developed to predict reaction yields, allowing for in silico optimization before any experiments are run. researchgate.net
Retrosynthesis and Pathway Design: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways for complex derivatives of this compound. chemcopilot.comnih.gov These platforms analyze the target molecule and work backward, suggesting a series of reactions to reach it from available starting materials, potentially uncovering routes that a human chemist might overlook. chemical.aicas.org
Active Learning for Optimization: ML models can be integrated into an active learning loop with automated experimental platforms (e.g., flow chemistry systems). nih.gov The model would suggest a set of experimental conditions to explore; the results would then be used to retrain the model, which in turn suggests the next, more informative set of experiments. This iterative process can rapidly identify optimal reaction conditions with a minimal number of experiments. nih.gov
The table below summarizes how different AI/ML approaches could be applied to research on this compound.
| AI/ML Model Type | Application Area for this compound | Potential Impact |
| Graph Neural Networks (GNNs) | Reaction Prediction: Predict major products, side products, and stereochemistry for reactions involving the scaffold. | Reduces experimental effort in identifying viable reaction pathways. saiwa.ai |
| Transformer Models | Retrosynthesis: Propose multi-step synthetic routes to complex target molecules derived from the core structure. | Accelerates the design of syntheses for novel compound libraries. chemcopilot.com |
| Random Forest / Gradient Boosting | Condition Optimization: Predict optimal temperature, solvent, catalyst, and stoichiometry for maximizing reaction yield or selectivity. | Minimizes resource use and rapidly develops efficient synthetic protocols. nih.gov |
| Bayesian Optimization | Active Learning: Intelligently guide experimental design in an automated fashion to quickly find the best reaction conditions. | Drastically reduces the number of experiments needed for process optimization. nih.gov |
Advanced Computational Sampling Techniques for Exploring Conformational Space and Reaction Pathways
The reactivity and properties of a molecule are not solely determined by its static 3D structure but also by its dynamic behavior and the accessible conformations it can adopt. calcus.cloud Exploring the high-dimensional potential energy surface (PES) of a molecule to find all relevant conformations and reaction pathways is a significant computational challenge. arxiv.org Future research should leverage advanced sampling techniques to build a complete picture of the molecular dynamics and reactivity of this compound.
Key techniques to be employed include:
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a view of the molecule's flexibility and conformational preferences in different environments (e.g., various solvents). purdue.edu For this compound, MD could reveal how intramolecular hydrogen bonding or solvent interactions influence the orientation of the propanone side chain relative to the aromatic ring, which could have significant implications for its reactivity.
Enhanced Sampling Methods: Standard MD simulations can get trapped in local energy minima. nih.gov Techniques like Metadynamics or Umbrella Sampling enhance the exploration of the PES, allowing the system to overcome high energy barriers and discover rare but important conformations or reaction events. nih.govnih.gov These methods could be used to calculate the free energy landscape for complex processes, such as the binding of a derivative to a biological target or the mechanism of a complex rearrangement reaction. researchgate.net
Automated Reaction Pathway Exploration: Algorithms have been developed to automatically explore reaction networks, seeking out transition states and connecting them to stable intermediates and products. researchgate.netarxiv.org Applying these methods, starting with this compound and a reaction partner, could uncover unexpected side reactions or entirely novel transformations, providing a comprehensive map of its chemical possibilities. arxiv.orgrsc.org
These advanced computational methods will provide a dynamic and comprehensive understanding of the molecule's behavior, moving beyond static pictures of reactivity to a full appreciation of its conformational landscape and the intricate pathways that govern its chemical transformations. eurekaselect.com
Expanding the Scope of Synthetic and Materials Applications
The ultimate goal of fundamental chemical research is to enable new applications. The trifunctional nature of this compound makes it a highly promising building block for a wide range of molecular structures. A key unresolved challenge is to fully explore and realize this synthetic potential. Future efforts should be directed at using this compound as a versatile scaffold in innovative synthetic programs.
Integration into Divergent Synthesis Programs for Diverse Compound Libraries
Divergent synthesis is a powerful strategy that aims to generate a library of structurally diverse compounds from a common starting material. wikipedia.org This approach is particularly valuable in medicinal chemistry, where structural diversity is key to exploring structure-activity relationships and discovering new therapeutic agents. acs.org The structure of this compound is ideally suited for this strategy. Its three distinct functional groups—the amine, the cyano group, and the ketone—can be addressed with orthogonal chemical reactions.
A future research program should focus on a divergent approach where a common intermediate, derived from this compound, is treated with a variety of reagents or subjected to different reaction conditions to produce a wide array of distinct molecular skeletons. nih.govacs.org For example:
Generation 1: The amino group could be acylated, alkylated, or used in condensation reactions. The ketone could undergo Wittig reactions, reductions, or form heterocycles. The cyano group could be hydrolyzed, reduced, or used in cycloadditions.
Generation 2: Each product from the first generation could then be subjected to a second transformation at one of the remaining functional groups.
This strategy allows for the rapid assembly of a large and structurally diverse library of novel compounds. wikipedia.org By carefully choosing reaction conditions (e.g., catalysts, ligands, solvents, temperature), it is possible to control the reaction pathway and selectively generate different classes of products from the same starting material. nih.gov Such a library would be an invaluable resource for high-throughput screening in drug discovery programs or for identifying new materials with unique optical or electronic properties. mdpi.com
Utilization in Supramolecular Chemistry and Self-Assembly Processes
The unique molecular architecture of this compound, featuring a combination of a nucleophilic amino group, a linearly coordinating cyano group, and an aromatic ring, presents intriguing possibilities for its application in supramolecular chemistry and self-assembly. While specific research on this compound's role in these fields is not extensively documented, its functional groups suggest a strong potential for forming ordered, non-covalent structures. Future research is likely to explore these avenues, focusing on the predictable and tunable interactions that can be exploited to build complex molecular assemblies.
The primary driving forces for the self-assembly of this compound would likely involve a combination of hydrogen bonding, π-π stacking, and metal coordination. The amino group is a potent hydrogen bond donor, capable of forming robust and directional interactions with suitable acceptors. Similarly, the cyano group, with its terminal nitrogen atom, can act as a hydrogen bond acceptor. researchgate.net This donor-acceptor pairing could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.
The aromatic phenyl ring introduces the possibility of π-π stacking interactions, a significant force in the self-assembly of many organic molecules. nih.gov These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, can drive the formation of columnar or lamellar structures. The interplay between hydrogen bonding and π-π stacking could lead to the formation of highly ordered and stable supramolecular polymers.
Furthermore, the presence of both an amino and a cyano group opens up opportunities for coordination chemistry. These groups can act as ligands, binding to metal ions to form metal-organic frameworks (MOFs) or coordination polymers. The specific geometry and coordination preferences of the chosen metal ion would dictate the resulting supramolecular architecture. This approach could be used to construct porous materials with potential applications in gas storage, catalysis, or sensing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
